7-Benzyloxy-2-methyl-4-pyrrolidin-1-yl-quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzyloxy-2-methyl-4-pyrrolidin-1-yl-quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazoline core with a benzyloxy group at the 7th position, a methyl group at the 2nd position, and a pyrrolidin-1-yl group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyloxy-2-methyl-4-pyrrolidin-1-yl-quinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl halides and appropriate bases.
Methylation: The methyl group can be introduced using methylating agents such as methyl iodide in the presence of a base.
Pyrrolidinylation: The pyrrolidin-1-yl group can be introduced through nucleophilic substitution reactions using pyrrolidine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, phase-transfer catalysis, and continuous flow chemistry to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Benzyloxy-2-methyl-4-pyrrolidin-1-yl-quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Benzyl halides in the presence of a base for nucleophilic substitution; electrophilic substitution can be carried out using reagents like chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may yield reduced quinazoline derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-benzyloxy-2-methyl-4-pyrrolidin-1-yl-quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound with a simpler structure.
2-Methylquinazoline: Lacks the benzyloxy and pyrrolidin-1-yl groups.
4-Pyrrolidin-1-ylquinazoline: Lacks the benzyloxy and methyl groups.
Uniqueness
7-Benzyloxy-2-methyl-4-pyrrolidin-1-yl-quinazoline is unique due to the presence of all three substituents (benzyloxy, methyl, and pyrrolidin-1-yl groups) on the quinazoline core. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
646450-52-4 |
---|---|
Molecular Formula |
C20H21N3O |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-methyl-7-phenylmethoxy-4-pyrrolidin-1-ylquinazoline |
InChI |
InChI=1S/C20H21N3O/c1-15-21-19-13-17(24-14-16-7-3-2-4-8-16)9-10-18(19)20(22-15)23-11-5-6-12-23/h2-4,7-10,13H,5-6,11-12,14H2,1H3 |
InChI Key |
RRGGOCWXPJFRBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)OCC3=CC=CC=C3)C(=N1)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.